![molecular formula C13H17BrN2O4 B2964082 Methyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235639-15-2](/img/structure/B2964082.png)
Methyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate
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Overview
Description
“Methyl 4-bromofuran-2-carboxylate” is a chemical compound with the CAS Number: 58235-80-6 . It has a molecular weight of 205.01 and its IUPAC name is methyl 4-bromo-2-furoate . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The Inchi Code for “Methyl 4-bromofuran-2-carboxylate” is 1S/C6H5BrO3/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 4-bromofuran-2-carboxylate” is a solid substance . It is stored in dry conditions at 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
The compound has potential applications in chemical synthesis and reactions. For instance, it can be involved in aminocarbonylation reactions, which are palladium-catalyzed processes used to introduce amide functionalities into molecules. Such reactions are crucial for the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals (Takács et al., 2012). Additionally, the compound might play a role in the synthesis of antiprotozoal agents through its furan component, demonstrating its significance in the development of novel therapeutic agents (Ismail et al., 2004).
Ligand Synthesis and Metal Complex Formation
The furan ring-containing ligands, such as those derived from the subject compound, are pivotal in the synthesis and study of metal complexes. These complexes can be characterized and evaluated for various properties, including their antimicrobial activities. Such research has implications for the development of new materials with potential applications in catalysis, environmental remediation, and as antimicrobial agents (Patel, 2020).
Pharmaceutical Applications
Compounds with a structure similar to the subject compound have been explored for their potential as anticancer agents. This indicates the possibility of utilizing such compounds in the development of new therapeutic agents, highlighting the importance of understanding their chemical properties and reactivity (Rehman et al., 2018).
Analytical and Spectral Studies
The chemical structure of such compounds lends itself to analytical and spectral studies, which are fundamental in the identification and characterization of new compounds. This is crucial in various fields of chemistry and materials science, where precise understanding of molecular structures is essential for the development of new materials and technologies (Patel, 2020).
Safety and Hazards
properties
IUPAC Name |
methyl 4-[[(5-bromofuran-2-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4/c1-19-13(18)16-6-4-9(5-7-16)8-15-12(17)10-2-3-11(14)20-10/h2-3,9H,4-8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAILHBCRYWMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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